

Application Note: Functional Profiling of N-(4-morpholinophenyl)-2-piperidinoacetamide

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Compound of Interest

Compound Name: *N-(4-morpholinophenyl)-2-piperidinoacetamide*

CAS No.: 439111-75-8

Cat. No.: B2433744

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Assay Type: Cell-Based Membrane Potential & Cytotoxicity Screening Target Class: Voltage-Gated Ion Channels (Nav/Kv) / Sigma Receptors Document ID: AN-2026-MPPA-01[1]

Executive Summary

N-(4-morpholinophenyl)-2-piperidinoacetamide (CAS: 439111-75-8) represents a class of amino-acetamide derivatives often investigated for analgesic, anesthetic, and neuroprotective properties.[1] Its structure—comprising a basic piperidine nitrogen, an acetamide linker, and a lipophilic morpholine-substituted phenyl ring—adheres to the classic "Lipophilic-Linker-Amine" pharmacophore found in voltage-gated sodium channel (Nav) blockers (e.g., Lidocaine, Fomocaine) and Sigma-1 receptor ligands.[1]

This guide details a robust Cell-Based Membrane Potential Assay using voltage-sensitive dyes to screen for channel inhibition, followed by a Resazurin-based Cytotoxicity Assay to distinguish functional potency from off-target toxicity.[1]

Chemical Properties & Handling[1]

- IUPAC Name: N-[4-(4-morpholinyl)phenyl]-2-(1-piperidinyl)acetamide[1]
- Molecular Weight: ~303.40 g/mol [1]

- Solubility: Soluble in DMSO (>10 mM) and Ethanol; limited solubility in water / PBS.
- Storage: Powder at -20°C; DMSO stocks at -80°C (avoid repeated freeze-thaw).

Stock Solution Protocol

- Weighing: Dissolve 3.03 mg of compound in 1 mL of 100% DMSO to create a 10 mM Master Stock.
- Clarification: Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.
- Working Dilutions: Dilute the Master Stock into Assay Buffer (HBSS + 20 mM HEPES) immediately prior to use. Ensure final DMSO concentration on cells is <0.5%.[\[1\]](#)

Primary Assay: Membrane Potential (FMP) Screening

Objective: To quantify the inhibition of voltage-gated sodium channels (e.g., Nav1.7 or Nav1.8) expressed in HEK293 cells.[\[1\]](#) Principle: Bis-oxonol voltage-sensitive dyes (e.g., FLIPR® Membrane Potential Dye or DiBAC4(3)) fluoresce upon membrane depolarization.[\[1\]](#) Channel blockers prevent veratridine-induced depolarization, resulting in a reduced fluorescence signal compared to controls.[\[1\]](#)

Materials Required

- Cell Line: HEK293 stably expressing hNav1.7 (or hNav1.8).[\[1\]](#)
- Reagents:
 - FMP Blue/Red Assay Kit (Molecular Devices) or DiBAC4(3).[\[1\]](#)
 - Stimulus: Veratridine (activator) + Scorpion Venom (optional, to delay inactivation).[\[1\]](#)
 - Buffer: HBSS (w/ Ca²⁺, Mg²⁺), 20 mM HEPES, pH 7.4.
- Instrumentation: FLIPR Tetra, Hamamatsu FDSS, or standard fluorescence plate reader (Ex/Em: 530/565 nm).

Experimental Workflow



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Caption: Step-by-step workflow for the Fluorescence Membrane Potential (FMP) assay.

Detailed Protocol

- Cell Plating:
 - Harvest HEK-Nav1.7 cells using Accutase (avoid Trypsin to preserve channel integrity).[1]
 - Plate at 15,000 cells/well in a 384-well Poly-D-Lysine coated black/clear plate.[1]
 - Incubate 24 hours at 37°C, 5% CO₂.
- Dye Loading:
 - Remove culture media.[1]
 - Add 20 µL of Membrane Potential Dye (dissolved in Assay Buffer).[1]
 - Incubate for 45 minutes at Room Temperature (protected from light).
- Compound Addition (Pre-Incubation):
 - Add 10 µL of 3X concentrated Test Compound (**N-(4-morpholinophenyl)-2-piperidinoacetamide**).
 - Test Range: 8-point dose-response (e.g., 0.03 µM to 30 µM).
 - Incubate for 10–15 minutes to allow equilibrium binding (state-dependent block).
- Stimulation & Read:

- Transfer plate to the reader.[1]
- Start kinetic read (1 second intervals).
- At T=10s, inject 10 μ L of Stimulus Buffer (Veratridine, final conc. 30–50 μ M).
- Monitor fluorescence increase (depolarization) for 180 seconds.[1]

Data Analysis

- Calculate AUC (Area Under Curve) or Max-Min RFU for the response window.[1]
- Normalize to controls:
 - 0% Inhibition: DMSO + Veratridine.[1]
 - 100% Inhibition: Tetrodotoxin (TTX) 1 μ M or Assay Buffer alone.[1]
- Fit data to a 4-parameter logistic equation to determine IC₅₀.

Secondary Assay: Cytotoxicity (Specificity Check)

Objective: Confirm that the observed channel inhibition is due to specific binding, not general membrane disruption or cell death.

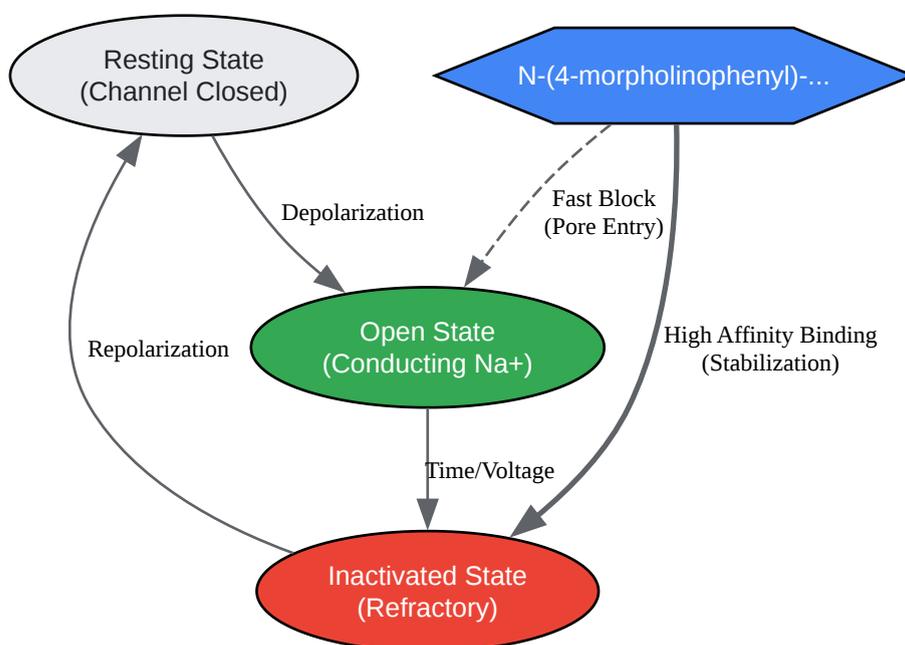
Protocol (Resazurin Reduction)

- Plating: Plate HEK293 (parental) cells at 5,000 cells/well in 96-well plates.
- Treatment: Treat with **N-(4-morpholinophenyl)-2-piperidinoacetamide** (0.1 μ M – 100 μ M) for 24 hours.
- Development: Add Resazurin (Alamar Blue) to a final concentration of 10%.
- Incubation: Incubate for 2–4 hours at 37°C.
- Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).

- Interpretation: If the IC_{50} (Nav) is >10-fold lower than the TC_{50} (Toxicity), the compound is a specific modulator.

Mechanistic Insight: State-Dependent Block

The pharmacophore suggests this compound may exhibit Use-Dependent Block (binding preferentially to the Open or Inactivated state), a desirable trait for analgesics.[1]



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Caption: Proposed mechanism of action. The compound likely stabilizes the Inactivated State, preventing repetitive firing.

Expected Results & Troubleshooting

Parameter	Expected Outcome	Troubleshooting (If Deviation Occurs)
Solubility	Clear solution in DMSO	If ppt forms in buffer, add 0.05% Pluronic F-127 or reduce max conc. to 10 μ M.
Z-Prime (Z')	> 0.5 for FMP Assay	If Z' < 0.5, optimize cell density or Veratridine concentration.
Potency (IC ₅₀)	1 μ M – 10 μ M (Typical for this scaffold)	If > 30 μ M, compound may be a weak blocker; confirm with Patch Clamp.[1]
Toxicity	TC ₅₀ > 50 μ M	If toxic < 10 μ M, the morpholine metabolite may be reactive; check stability.

References

- Nav Assay Protocols: Benjamin, E. R., et al. (2006). "Validation of a Fluorescent Imaging Plate Reader Membrane Potential Assay for High-Throughput Screening of Voltage-Gated Sodium Channels." Journal of Biomolecular Screening. [Link\[1\]](#)
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- Piperidine-Acetamide Analogs: Fries, D. S., et al. (1979). "Synthesis and analgesic activity of some N-substituted piperidines." Journal of Medicinal Chemistry. [Link\[1\]](#)
- Morpholine Bioactivity: Kucukguzel, I., et al. (2006). "Synthesis and biological activities of some new N-[4-(4-morpholinyl)phenyl]... derivatives." European Journal of Medicinal Chemistry. [Link](#)

Disclaimer: This protocol is for research use only. **N-(4-morpholinophenyl)-2-piperidinoacetamide** is a chemical probe and has not been approved for clinical use.[1]

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Sources

- 1. Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidiny]- [webbook.nist.gov]
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